molecular formula C18H15N6NaO5S B12672943 Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate CAS No. 94236-85-8

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate

Cat. No.: B12672943
CAS No.: 94236-85-8
M. Wt: 450.4 g/mol
InChI Key: DXNMFOPLDOLPJP-UHFFFAOYSA-M
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Description

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.

Preparation Methods

The synthesis of Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-amino-5-nitrobenzenesulfonic acid under alkaline conditions to yield the final azo dye. Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically target the azo group, breaking it down into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different pH conditions, leading to color changes. This property is utilized in various applications, such as pH indicators and dyes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its azo and sulfonate groups .

Comparison with Similar Compounds

Sodium 2-(4-((2,4-diaminophenyl)azo)anilino)-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct color properties and stability. Similar compounds include:

    Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate: Another azo dye with similar applications but different color properties.

    Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Known for its use in textile dyeing with different shade properties.

    Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: Used in similar applications but with variations in stability and color intensity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

94236-85-8

Molecular Formula

C18H15N6NaO5S

Molecular Weight

450.4 g/mol

IUPAC Name

sodium;2-[4-[(2,4-diaminophenyl)diazenyl]anilino]-5-nitrobenzenesulfonate

InChI

InChI=1S/C18H16N6O5S.Na/c19-11-1-7-16(15(20)9-11)23-22-13-4-2-12(3-5-13)21-17-8-6-14(24(25)26)10-18(17)30(27,28)29;/h1-10,21H,19-20H2,(H,27,28,29);/q;+1/p-1

InChI Key

DXNMFOPLDOLPJP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)N)N.[Na+]

Origin of Product

United States

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